4-Phenylenediglyoxal dihydrate
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Overview
Description
4-Phenylenediglyoxal dihydrate is an organic compound with the molecular formula C10H10O6. It is a derivative of glyoxal, featuring two glyoxal units attached to a benzene ring. This compound is often used in various chemical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylenediglyoxal dihydrate can be synthesized from 1,4-diacetylbenzene. The synthesis involves the oxidation of 1,4-diacetylbenzene using selenium(IV) oxide in the presence of water and 1,4-dioxane as a solvent. The reaction is typically carried out under reflux conditions for about 14 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis from 1,4-diacetylbenzene using selenium(IV) oxide is a common laboratory method that could be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
4-Phenylenediglyoxal dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the glyoxal units into other functional groups.
Substitution: The benzene ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium(IV) oxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens can be used for substitution reactions on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or aldehydes.
Scientific Research Applications
4-Phenylenediglyoxal dihydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Phenylenediglyoxal dihydrate exerts its effects involves its reactivity with various biological molecules. The glyoxal units can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function. This reactivity makes it a useful tool in biochemical research for studying protein and DNA interactions.
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal: A simpler compound with one glyoxal unit attached to a benzene ring.
Benzil: A diketone with two carbonyl groups attached to a benzene ring.
Glyoxal: The simplest dialdehyde with two aldehyde groups.
Uniqueness
4-Phenylenediglyoxal dihydrate is unique due to its two glyoxal units attached to a benzene ring, providing distinct reactivity and structural properties compared to similar compounds. This makes it particularly valuable in research applications where specific reactivity is required.
Properties
CAS No. |
48160-61-8 |
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Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
1-[4-(2,2-dihydroxyacetyl)phenyl]-2,2-dihydroxyethanone |
InChI |
InChI=1S/C10H10O6/c11-7(9(13)14)5-1-2-6(4-3-5)8(12)10(15)16/h1-4,9-10,13-16H |
InChI Key |
JUVCXDKJAAGFQC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C=O)C(=O)C=O.O.O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(O)O)C(=O)C(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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